molecular formula C15H25Cl2N3O B1574321 DFP-11207

DFP-11207

カタログ番号: B1574321
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

科学的研究の応用

Thymidylate Synthase Inhibition

DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. It binds to and inhibits TS, reducing thymine nucleotide synthesis, inhibiting DNA synthesis and cell division, and leading to tumor cell apoptosis. TS is crucial for converting deoxyuridine monophosphate to deoxythymidine monophosphate, impacting DNA replication and repair mechanisms, making this compound a candidate for cancer treatment (Qeios, 2020).

Antitumor Activity and Pharmacokinetics

This compound exhibits antitumor activity in a dose-dependent manner, as evidenced in human tumor xenografts in nude rats. It combines a 5-fluorouracil (5-FU) pro-drug with inhibitors for enhanced pharmacological activity and decreased gastrointestinal toxicity. Pharmacokinetic analysis indicates that this compound achieves circulating 5-FU levels conducive to an anti-tumor effect, with a good tolerability profile in patients with solid tumors (Fukushima et al., 2017).

Clinical Trial Insights

A Phase I study involving patients with solid tumors treated with this compound showed that the drug is well-tolerated with mild myelosuppressive and gastrointestinal side effects. Stable disease was observed in a significant portion of patients, suggesting its potential as a monotherapy or in combination treatment regimens (Ajani et al., 2019).

Preclinical Evaluation

The preclinical evaluation of this compound shows potential as a new version of oral fluoropyrimidine prodrug. Its unique formulation aims to reduce 5-FU-induced toxicities while retaining antitumor activity. This could make it a promising compound for treating various gastrointestinal cancers, overcoming the limitations of other oral fluoropyrimidines (Fukushima et al., 2017).

特性

分子式

C15H25Cl2N3O

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。